Home > Products > Screening Compounds P63858 > FXR/TGR5 agonist 1
FXR/TGR5 agonist 1 -

FXR/TGR5 agonist 1

Catalog Number: EVT-12560295
CAS Number:
Molecular Formula: C31H32ClN3O3
Molecular Weight: 530.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FXR/TGR5 agonist 1 is a compound that acts as a dual agonist for the farnesoid X receptor (FXR) and the Takeda G-protein receptor 5 (TGR5). These receptors are integral to the regulation of bile acid metabolism, glucose homeostasis, and lipid metabolism. The compound has garnered attention for its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Source

The compound is derived from bile acid derivatives, which are known to activate FXR and TGR5. Research has focused on optimizing these derivatives to enhance their agonistic properties while minimizing side effects. Studies have highlighted the importance of specific structural modifications in enhancing receptor activity and selectivity .

Classification

FXR/TGR5 agonist 1 falls under the classification of small-molecule drugs targeting nuclear receptors and G-protein-coupled receptors. It is specifically categorized as a dual receptor agonist due to its ability to activate both FXR and TGR5 pathways simultaneously.

Synthesis Analysis

Methods

The synthesis of FXR/TGR5 agonist 1 typically involves several synthetic pathways that focus on modifying existing bile acid structures. The synthesis may include:

  • Chemical Reactions: Utilizing reactions such as acylation, alkylation, and cyclization to introduce functional groups that enhance receptor binding.
  • Substitution Patterns: Investigating various substitution patterns on core structures (e.g., aniline moieties) to optimize agonistic activity against both receptors .

Technical Details

The synthesis process often employs techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The optimization of reaction conditions, including temperature and solvent choice, is crucial for achieving high yields of the desired compound .

Molecular Structure Analysis

Structure

FXR/TGR5 agonist 1 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the target receptors. The key components include:

  • Core Structure: Typically based on a bile acid scaffold.
  • Functional Groups: Substituents that enhance solubility and receptor affinity.

Data

The molecular formula and weight can vary based on specific derivatives synthesized, but they generally align with known bile acid derivatives. For example, a common molecular formula might be C20H30O4, with a molecular weight around 350 g/mol.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing FXR/TGR5 agonist 1 include:

  • Formation of Esters: Converting carboxylic acids into esters to improve bioavailability.
  • Reduction Reactions: Reducing ketones or aldehydes to alcohols to modify solubility characteristics.
  • Halogenation: Introducing halogen atoms to enhance receptor binding affinity .

Technical Details

Each reaction step must be carefully controlled to prevent degradation of sensitive functional groups. Reaction conditions such as pH, temperature, and reaction time are optimized based on preliminary studies.

Mechanism of Action

Process

FXR/TGR5 agonist 1 exerts its effects by binding to FXR and TGR5, leading to a cascade of intracellular signaling events:

  • FXR Activation: Upon activation by the agonist, FXR regulates the expression of genes involved in bile acid synthesis and glucose metabolism.
  • TGR5 Activation: TGR5 activation leads to increased intracellular calcium levels and enhanced secretion of glucagon-like peptide-1 (GLP-1), which plays a role in insulin sensitivity and appetite regulation .

Data

Studies have shown that dual activation can significantly improve metabolic parameters in preclinical models, indicating a synergistic effect that enhances therapeutic outcomes in metabolic diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in the structure.

Relevant data from studies indicate that modifications can significantly affect these properties, influencing both efficacy and safety profiles .

Applications

Scientific Uses

FXR/TGR5 agonist 1 has potential applications in:

  • Metabolic Disorders: It is being investigated for its ability to improve insulin sensitivity and reduce hepatic steatosis.
  • Liver Diseases: Research suggests it may have therapeutic effects in conditions like non-alcoholic fatty liver disease and alcoholic liver disease through modulation of bile acid signaling pathways .
  • Diabetes Management: Its role in enhancing GLP-1 secretion positions it as a candidate for managing type 2 diabetes effectively.

Properties

Product Name

FXR/TGR5 agonist 1

IUPAC Name

N-(3-chloro-5-methoxyphenyl)-N-[[4-(3-cyano-4-methoxyphenyl)-1-bicyclo[2.2.2]octanyl]methyl]-3-methylpyridine-4-carboxamide

Molecular Formula

C31H32ClN3O3

Molecular Weight

530.1 g/mol

InChI

InChI=1S/C31H32ClN3O3/c1-21-19-34-13-6-27(21)29(36)35(25-15-24(32)16-26(17-25)37-2)20-30-7-10-31(11-8-30,12-9-30)23-4-5-28(38-3)22(14-23)18-33/h4-6,13-17,19H,7-12,20H2,1-3H3

InChI Key

JTGBSPOXKVOUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(=O)N(CC23CCC(CC2)(CC3)C4=CC(=C(C=C4)OC)C#N)C5=CC(=CC(=C5)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.